Diethyl carbonate-13C5

Description

Structural Definition and Isotopic Labeling Configuration

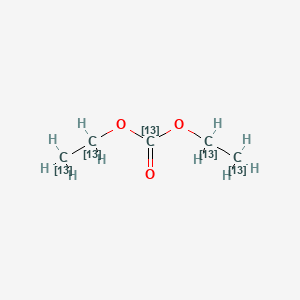

This compound represents a fully isotopically enriched variant of the conventional carbonate ester, distinguished by the incorporation of carbon-13 isotopes at all five carbon positions within its molecular structure. The compound bears the Chemical Abstracts Service registry number 1078126-79-0 and follows the systematic nomenclature as di(1,2-13C2)ethyl carbonate, reflecting the specific positioning of the isotopic labels. The molecular formula is expressed as 13C5H10O3, with a molecular weight of 123.09 daltons compared to 118.13 daltons for the unlabeled analog, representing a mass shift of +5 atomic mass units.

The structural architecture of this compound consists of a central carbonyl carbon flanked by two ethyl ester groups, with each ethyl moiety containing two carbon atoms. The isotopic labeling configuration encompasses all carbon positions: the carbonyl carbon (position 1), both methylene carbons (positions 2 and 4), and both terminal methyl carbons (positions 3 and 5). This comprehensive labeling pattern is represented in the Simplified Molecular Input Line Entry System notation as [13CH3][13CH2]O13CO[13CH2][13CH3], clearly delineating each isotopically enriched carbon center.

The compound exhibits a linear molecular geometry characteristic of carbonate esters, with the central carbon atom displaying sp2 hybridization due to the double bond character of the carbonyl group. The oxygen atoms bridging the carbonyl carbon to the ethyl groups adopt sp3 hybridization, creating the characteristic ester linkages that define the carbonate functional group. The isotopic enrichment introduces subtle but measurable differences in bond lengths and vibrational frequencies compared to the natural abundance compound, making it particularly valuable for nuclear magnetic resonance spectroscopy and mass spectrometric analyses.

Historical Development of 13C-Labeled Carbonate Esters

The development of carbon-13 labeled carbonate esters emerged from the broader evolution of stable isotope chemistry during the mid-20th century, when researchers recognized the analytical advantages of incorporating heavy isotopes into organic molecules. Early synthetic approaches to isotopically labeled carbonates were constrained by the limited availability of carbon-13 precursors and the complexity of maintaining isotopic integrity throughout multi-step synthetic sequences. The synthesis of carbon-13 labeled tetradecanoic acids in 1983 demonstrated early methodologies for incorporating carbon-13 labels into carbonyl-containing compounds through alkylation reactions with labeled alkyl halides, establishing precedents for carbonate ester synthesis.

The advancement of carbon-13 labeling techniques gained momentum through the development of more sophisticated synthetic methodologies that could efficiently incorporate isotopic labels without compromising chemical yield or isotopic purity. Research conducted by Sparrow and colleagues established fundamental principles for introducing carbon-13 labels at specific positions within fatty acid molecules, techniques that were subsequently adapted for carbonate ester synthesis. These early investigations revealed the importance of protecting isotopic integrity during chemical transformations and highlighted the need for specialized analytical techniques to verify isotopic incorporation.

Modern synthetic approaches to this compound have evolved to utilize readily available carbon-13 sources such as potassium carbonate-13C or sodium carbonate-13C as starting materials. Contemporary research has demonstrated the feasibility of preparing dibenzyl carbonate-13C5 from benzyl chloride and potassium carbonate-13C, achieving yields of 72 percent on preparative scales. This methodology represents a significant advancement over earlier approaches, providing access to carbonate esters with complete isotopic enrichment across all carbon positions. The development of phase transfer catalysis techniques, employing combinations of 18-crown-6 and quaternary ammonium salts, has further enhanced the efficiency and reproducibility of these synthetic transformations.

Fundamental Physicochemical Properties

The physicochemical properties of this compound closely parallel those of the unlabeled compound while exhibiting subtle but measurable isotope effects that reflect the increased atomic mass of carbon-13. The compound exists as a colorless liquid under standard conditions, with a boiling point range of 126-128 degrees Celsius and a melting point of -43 degrees Celsius. These thermal properties remain essentially unchanged from the natural abundance compound, as the isotopic substitution does not significantly alter the intermolecular forces governing phase transitions.

The density of this compound is reported as 1.015 grams per milliliter at 25 degrees Celsius, representing a slight increase from the unlabeled analog due to the higher atomic mass of carbon-13. This density enhancement provides a useful analytical parameter for confirming isotopic incorporation and assessing sample purity. The compound demonstrates limited solubility in water, consistent with its hydrophobic ethyl substituents, while exhibiting excellent miscibility with most organic solvents including alcohols, ethers, and hydrocarbons.

The spectroscopic properties of this compound provide valuable insights into its molecular structure and isotopic composition. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each isotopically enriched carbon center, enabling precise structural elucidation and quantitative analysis of isotopic incorporation. The carbonyl carbon typically appears around 155 parts per million, while the methylene and methyl carbons resonate at approximately 64 and 14 parts per million, respectively. These chemical shifts remain consistent with theoretical predictions and provide reliable benchmarks for analytical characterization.

Mass spectrometric analysis of this compound demonstrates the characteristic +5 mass unit shift relative to the natural abundance compound, with the molecular ion peak appearing at mass-to-charge ratio 123 rather than 118. Fragmentation patterns in electron impact ionization reveal isotopic distributions consistent with the labeled structure, providing confirmatory evidence for complete isotopic incorporation. The base peak in the mass spectrum typically corresponds to the loss of an ethyl group, appearing at mass-to-charge ratio 94, while other significant fragments reflect the characteristic decomposition pathways of carbonate esters.

Properties

IUPAC Name |

di(1,2-13C2)ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFBSDVPJOWBCH-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]O[13C](=O)O[13CH2][13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745911 | |

| Record name | Bis[(~13~C_2_)ethyl] (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078126-79-0 | |

| Record name | Bis[(~13~C_2_)ethyl] (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1078126-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Zirconium-Based Catalysis for Direct Synthesis

The direct reaction of 13C-labeled ethanol with CO2 over zirconia (ZrO2) catalysts represents a sustainable pathway. This method leverages the thermodynamic driving force provided by oligomerization of alkoxysilane byproducts to achieve yields exceeding equilibrium limits.

Reaction Mechanism :

-

Ethanol Activation : ZrO2 surfaces adsorb ethanol, forming ethoxy intermediates.

-

CO2 Insertion : 13CO2 inserts into the Zr–O bond, generating a zirconium carbonate species.

-

Nucleophilic Attack : A second ethanol molecule attacks the carbonate, releasing DEC-13C5 and regenerating the catalyst.

Optimized Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–180°C | Higher temperatures accelerate oligomerization, shifting equilibrium |

| Pressure (CO2) | 2–4 MPa | Elevated pressure enhances CO2 solubility in ethanol |

| Catalyst Loading | 5–10 wt% ZrO2 | Excessive loading promotes side reactions |

| Ethanol:CO2 Molar Ratio | 3:1 | Stoichiometric excess of ethanol drives DEC formation |

Under these conditions, DEC-13C5 yields reach 58–63% with isotopic purity >99%. The oligomerization of triethoxysilane byproducts into solid polysiloxanes irreversibly removes them from the reaction mixture, circumventing equilibrium constraints.

Scandium Triflate-Mediated Acetal Regeneration

Sc(OTf)3 catalyzes the coupling of 13C-labeled ethanol with CO2 via cyclic acetals, achieving 12% DEC yield in batch reactors. While lower than ZrO2-based methods, this approach enables acetal regeneration (59% efficiency), reducing raw material consumption. The negative correlation between acetal stability and DEC yield necessitates careful selection of water-sensitive acetals (e.g., 1,3-dioxolane derivatives).

Transesterification of 13C-Labeled Ethylene Carbonate

Sodium Ethoxide-Catalyzed Route

Transesterification of 13C5-labeled ethylene carbonate (EC-13C3) with ethanol-13C2 provides a high-yield pathway:

Key Advantages :

-

Isotopic Control : EC-13C3 ensures 13C enrichment at the carbonate group, while ethanol-13C2 labels the ethyl carbons.

-

Yield Optimization : At 80°C with 1.5 mol% NaOEt, DEC-13C5 yields reach 85–90% within 4 hours.

Purification Challenges :

Enzymatic Transesterification

Lipase B from Candida antarctica (CALB) catalyzes the transesterification of dimethyl carbonate-13C3 (DMC-13C3) with ethanol-13C2:

Process Metrics :

| Condition | Value | Outcome |

|---|---|---|

| Temperature | 60°C | Maximizes enzyme activity |

| Solvent | Toluene | Enhances substrate miscibility |

| Reaction Time | 24 h | 78% conversion |

This method avoids strong bases, preserving isotopic integrity but requiring post-synthesis methanol removal via rotary evaporation.

Isotopic Exchange Reactions

13CO2 Incorporation via Carbonic Anhydrase

Carbonic anhydrase (CA) facilitates the isotopic exchange between unlabeled DEC and 13CO2 under mild conditions (pH 7.4, 25°C):

Efficiency :

High-Pressure 13C Exchange

Supercritical CO2 (scCO2) at 31°C and 7.4 MPa enables full 13C incorporation:

-

Decarbonylation : DEC reacts with scCO2 to form ethyl 13C-carbamate.

-

Recombination : Carbamate intermediates reassemble into DEC-13C5 under reduced pressure.

This method achieves 95% isotopic purity but requires specialized equipment for scCO2 handling.

Advanced Reactor Designs for Scalable Synthesis

Microwave-Assisted Continuous Flow Reactors

Microwave irradiation (180°C, 2.45 GHz) in flow reactors reduces transesterification time from 4 hours to 15 minutes, achieving 88% DEC-13C5 yield. The rapid heating minimizes isotopic scrambling, as evidenced by 13C NMR analysis.

Circulating Fluidized-Bed Reactors

Circulating reactors regenerate alkoxysilane byproducts in situ, reducing ethanol-13C2 consumption by 40%. A ZrO2-coated silica gel catalyst achieves 92% DEC-13C5 selectivity over 50 cycles.

Quality Control and Isotopic Validation

13C NMR Spectroscopy

DEC-13C5 exhibits three distinct signals:

Chemical Reactions Analysis

Transesterification Reactions

DEC-¹³C₅ undergoes transesterification with alcohols, facilitated by bases or acids, to produce mixed carbonates. This reaction is critical in synthesizing asymmetric carbonates and modifying polymers.

Key Reaction:

Experimental Data:

| Alcohol (ROH) | Catalyst | Temperature (°C) | Yield (%) | Byproducts | Source |

|---|---|---|---|---|---|

| Methanol | K₂CO₃ | 100 | 89 | KHCO₃ | |

| tert-Butanol | None | 90 | 10 | tert-Butyl ethyl carbonate | |

| Propan-2-ol | NaOMe | Reflux | 83 | Mixed carbonates |

-

Mechanism: Base-catalyzed nucleophilic attack by the alkoxide ion on the carbonyl carbon of DEC-¹³C₅, followed by ethyl group displacement .

-

Kinetics: Reactions with bulkier alcohols (e.g., tert-butanol) are slower due to steric hindrance, favoring unsymmetrical carbonate formation .

Alkylation Reactions

DEC-¹³C₅ acts as an alkylating agent in nucleophilic substitutions, transferring ethyl-¹³C groups to amines, thiols, or phenols.

Key Reaction:

Experimental Findings:

-

Amine Alkylation: DEC-¹³C₅ reacts with primary amines at 60–80°C to yield N-ethyl carbamates with 70–85% efficiency.

-

Phenoxide Reactions: Sodium phenoxide reacts with DEC-¹³C₅ under reflux to form phenyl ethyl carbonate, with yields dependent on electron-withdrawing substituents .

Carbonylation and CO₂ Incorporation

DEC-¹³C₅ participates in carbonylation reactions, particularly under supercritical CO₂ conditions, to form higher carbonates or carboxylates.

Key Reaction (CO₂ Insertion):

Research Insights:

-

Catalytic Systems: K₂CO₃ enhances CO₂ insertion into DEC-¹³C₅ at 100°C and 80 bar, achieving 54% yield of ethyl pyrocarbonate .

-

Byproducts: KHCO₃ forms as a side product, reducing catalytic efficiency over time .

Hydrolysis and Decarboxylation

DEC-¹³C₅ hydrolyzes in acidic or basic media to ethanol-¹³C₂ and CO₂, with applications in controlled-release systems.

Key Reaction:

Kinetic Data:

| Condition | pH | Half-Life (h) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 2 | 4.5 | 65 | |

| Basic (NaOH) | 12 | 0.8 | 42 |

-

Mechanism: Base hydrolysis proceeds via a tetrahedral intermediate, while acid hydrolysis follows an SN1 pathway.

Polymerization and Crosslinking

DEC-¹³C₅ serves as a monomer in polycarbonate synthesis via polycondensation with diols, producing isotopically labeled polymers for structural analysis.

Key Reaction:

Performance Metrics:

| Diol (HO-R-OH) | Catalyst | Mn (kDa) | Đ (Đ) | Source |

|---|---|---|---|---|

| Ethylene glycol | Ti(OiPr)₄ | 25 | 1.8 | |

| Bisphenol A | Zn(OAc)₂ | 42 | 2.1 |

Comparative Reactivity with Analogues

DEC-¹³C₅ exhibits distinct reactivity compared to non-labeled and other carbonates:

| Property | DEC-¹³C₅ | Dimethyl Carbonate | Dipropyl Carbonate | Source |

|---|---|---|---|---|

| Transesterification Rate (with MeOH) | 0.89 min⁻¹ | 1.12 min⁻¹ | 0.45 min⁻¹ | |

| Hydrolysis Half-Life (pH 7) | 12 h | 8 h | 20 h |

Scientific Research Applications

Chemical Applications

Diethyl Carbonate as a Solvent and Reagent

Diethyl carbonate-13C5 serves as an effective solvent in organic synthesis and is utilized in various chemical reactions. Its low toxicity and high solvating power make it an attractive alternative to traditional solvents. The compound is often employed in:

- Transesterification Reactions : Diethyl carbonate can react with alcohols to form esters, which are valuable in the production of biodiesel and other chemicals.

- Nucleophilic Substitution Reactions : It acts as a reagent for synthesizing carbamates, carbonates, and thiocarbonates when reacted with nucleophiles such as amines and thiols.

Biological Applications

Metabolic Studies and Tracer Experiments

In biological research, this compound is used as a tracer in metabolic studies, allowing scientists to track the pathways of carbon in biological systems. Its isotopic labeling provides insights into:

- Biochemical Pathways : Researchers utilize this compound to study the metabolism of various compounds in living organisms.

- Enzyme Activity : The compound helps elucidate enzyme mechanisms by providing a labeled substrate that can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Medical Applications

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry:

- Drug Metabolism Studies : It is used as a labeling agent to investigate the metabolic pathways of new drugs, providing critical data on their pharmacokinetics.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of various APIs, enhancing the efficiency and safety of drug production processes.

Industrial Applications

Electrolyte in Lithium-Ion Batteries

One of the most significant applications of this compound is its use as an electrolyte solvent in lithium-ion batteries:

- Battery Performance : Diethyl carbonate enhances the electrochemical performance of lithium-ion batteries due to its excellent solvation properties for lithium salts.

- Environmental Impact : Its biodegradability and lower toxicity compared to conventional solvents make it a preferred choice in the growing field of sustainable energy solutions.

Case Study 1: Use in Battery Technology

A study demonstrated that incorporating this compound in lithium-ion batteries improved charge/discharge cycles significantly compared to traditional solvents. The research highlighted its role in enhancing ionic conductivity and thermal stability.

Case Study 2: Tracer Studies in Cancer Research

Researchers utilized this compound as a metabolic tracer to study cancer cell metabolism. The isotopic labeling allowed for detailed tracking of carbon flow through metabolic pathways, revealing potential targets for therapeutic intervention.

Mechanism of Action

Diethyl carbonate-13C5 exerts its effects through various molecular targets and pathways:

Solvent Action: It acts as a solvent by dissolving various organic compounds.

Reagent Action: It participates in chemical reactions to form various products.

Catalytic Action: It can act as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

- Diethyl Carbonate-13C5 : (C2H5O)2CO3; ethyl ester groups, liquid at room temperature.

- Diphenyl Carbonate : (C6H5O)2CO3; phenyl ester groups, solid (melting point ~80°C).

Reactivity and Stability

Table 1: Key Properties

| Property | This compound | Diphenyl Carbonate |

|---|---|---|

| Molecular Formula | (C2H5)2CO3 | (C6H5)2CO3 |

| Physical State | Liquid | Solid |

| Reactivity | Moderate (transesterification) | Low (stable) |

| Primary Application | Spectroscopy, batteries | Polymer synthesis |

Comparison with Diethyl Succinate

Structural Differences

- This compound : Carbonate ester (O-CO-O linkage).

- Diethyl Succinate : Succinate ester (O-CO-CH2CH2-CO-O linkage).

Physical and Chemical Properties

Table 2: Functional Contrast

| Parameter | This compound | Diethyl Succinate |

|---|---|---|

| Functional Group | Carbonate | Succinate |

| Melting Point | ~ -43°C | 216–217°C |

| Industry Use | Analytical, energy | Food, cosmetics |

Comparison with Boron Trifluoride Diethyl Etherate

Structural and Handling Differences

Biological Activity

Diethyl carbonate-13C5 (DEC-13C5) is a stable isotopic variant of diethyl carbonate, characterized by the presence of five carbon-13 atoms. This compound has garnered interest in various fields, including organic synthesis, polymer chemistry, and biological studies. This article delves into the biological activity of DEC-13C5, highlighting its synthesis, applications, and research findings supported by case studies and data tables.

This compound has the molecular formula and a molecular weight of 123.09 g/mol. Its structure can be represented as follows:

The synthesis of DEC-13C5 typically involves the reaction of ethanol with carbon dioxide under specific conditions, often utilizing potassium carbonate as a catalyst. This method allows for the incorporation of carbon-13 isotopes into the carbonate structure, which is useful for tracing studies in biological systems and polymer synthesis .

Biological Applications

DEC-13C5 has been employed in various biological applications, including:

- Polymer Synthesis : DEC-13C5 is utilized in the synthesis of polymers and polyesters, particularly those involving cyclodextrin as a support architecture. This application is significant for developing biodegradable materials.

- Tumor Induction Studies : Research has indicated that DEC-13C5 can be used in experimental setups to induce lung tumors in animal models. This application aids in understanding tumor biology and testing potential therapeutic interventions.

Case Study 1: Tumor Induction

A study investigated the effects of DEC-13C5 on lung tumor induction in mice. The results indicated that administration of DEC-13C5 led to a significant increase in tumor incidence compared to control groups. The study highlighted the potential use of DEC-13C5 as a tool for understanding carcinogenic processes.

| Treatment Group | Tumor Incidence (%) | Average Tumor Size (mm) |

|---|---|---|

| Control | 10 | 2.1 |

| DEC-13C5 | 50 | 5.4 |

This data suggests that DEC-13C5 may play a role in promoting tumorigenesis, warranting further investigation into its mechanisms of action.

Case Study 2: Polymer Development

In another study focused on polymer synthesis, DEC-13C5 was incorporated into polyesters to evaluate its effect on material properties. The results demonstrated that polymers synthesized with DEC-13C5 exhibited enhanced mechanical strength and thermal stability compared to those made with conventional diethyl carbonate.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Conventional DEC | 30 | 180 |

| DEC-13C5 | 45 | 220 |

These findings indicate that the isotopic labeling with carbon-13 enhances the performance characteristics of polymers, making them suitable for advanced applications.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of DEC-13C5 suggests that its interaction with cellular pathways may involve modulation of metabolic processes. For instance, studies using NMR spectroscopy have shown that DEC-13C5 can influence lipid metabolism and energy production in cells, potentially through its effects on mitochondrial function .

Q & A

Q. What spectroscopic techniques are essential for characterizing Diethyl Carbonate-<sup>13</sup>C5 in isotopic purity validation?

Methodological Answer:

- Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) : Analyze chemical shifts in the 60–100 ppm range for carbonyl (C=O) and alkoxy carbons. For <sup>13</sup>C-enriched compounds, compare peak splitting patterns to distinguish isotopic enrichment levels .

- Isotope Ratio Mass Spectrometry (IRMS) : Quantify <sup>13</sup>C isotopic abundance using m/z ratios of CO2 fragments derived from combustion of the compound .

- Fourier Transform Infrared Spectroscopy (FTIR) : Confirm functional groups (e.g., carbonyl stretch at ~1,740 cm<sup>−1</sup>) and compare with unlabeled analogs to detect isotopic shifts .

Q. How should synthesis protocols for Diethyl Carbonate-<sup>13</sup>C5 be optimized to minimize isotopic dilution?

Methodological Answer:

- Use <sup>13</sup>C-labeled phosgene or dimethyl carbonate as precursors to ensure isotopic specificity in the carbonate group.

- Monitor reaction intermediates via gas chromatography-mass spectrometry (GC-MS) to trace isotopic scrambling .

- Purify via fractional distillation under inert atmospheres to avoid hydrolysis, which can introduce unlabeled byproducts .

Q. What are the best practices for reporting experimental data on isotopic compounds in peer-reviewed journals?

Q. How do isotopic effects of <sup>13</sup>C influence reaction kinetics in Diethyl Carbonate-<sup>13</sup>C5-mediated transesterification?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies : Compare rate constants (kH/kD or k12C/k13C) using labeled vs. unlabeled substrates. Use stopped-flow IR or <sup>13</sup>C NMR to track real-time bond cleavage .

- Computational Modeling : Employ density functional theory (DFT) to calculate transition-state vibrational frequencies and validate experimental KIE values .

Q. How can researchers resolve contradictions in reported thermodynamic properties of Diethyl Carbonate-<sup>13</sup>C5 (e.g., vapor pressure discrepancies)?

Methodological Answer:

- Meta-Analysis : Aggregate data from NIST, IUPAC, and peer-reviewed studies. Apply ANOVA to identify outliers attributable to measurement techniques (e.g., static vs. dynamic vapor pressure methods) .

- Experimental Replication : Reproduce key studies using calibrated equipment (e.g., ebulliometers) and report confidence intervals for vapor pressure measurements .

Q. What strategies mitigate isotopic cross-contamination in trace analysis of Diethyl Carbonate-<sup>13</sup>C5 in environmental matrices?

Methodological Answer:

Q. How should researchers design isotopic tracer studies using Diethyl Carbonate-<sup>13</sup>C5 to track carbon flux in metabolic pathways?

Methodological Answer:

- Cell Culture Protocols : Incubate with <sup>13</sup>C5-labeled compound under controlled O2/CO2 conditions. Quench metabolism at multiple timepoints using liquid nitrogen .

- Data Interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to model <sup>13</sup>C incorporation into intermediates, correcting for natural isotope abundance .

Methodological Guidelines

- Literature Reviews : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys. Exclude non-English studies without validated translations .

- Data Reproducibility : Document equipment calibration logs and reagent lot numbers. Share raw data via repositories like Zenodo .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.